Mebhydrolin
Overview
Description
Mechanism of Action
Target of Action
Mebhydrolin is primarily targeted towards the Histamine H1 receptor . The H1 receptor is a histamine receptor belonging to the family of G protein-coupled receptors. This receptor is involved in the transmission of histaminergic signals, which play a crucial role in allergic reactions.
Mode of Action
As an antihistamine , this compound functions by blocking the H1 receptor . This prevents histamine, a compound involved in local immune responses and regulating physiological function in the gut, from binding to its receptors and triggering allergic symptoms. This compound also exhibits antimuscarinic and sedative properties .
Biochemical Pathways
This compound is involved in the H1-antihistamine action pathway . By blocking the H1 receptor, it interferes with the agonist action of histamine, attenuating the inflammatory process and providing symptomatic relief from allergic symptoms .
In addition, this compound has been found to ameliorate blood glucose homeostasis in type 2 diabetic mice by both suppressing hepatic gluconeogenesis via the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway and promoting glycogen synthesis through the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway .
Pharmacokinetics
It’s known that this compound is administered orally .
Result of Action
The primary result of this compound’s action is the relief of allergic symptoms caused by histamine release, including nasal allergies and allergic dermatosis . By blocking the H1 receptor, this compound prevents histamine from binding to its receptors, thereby inhibiting the allergic response .
In the context of type 2 diabetes, this compound has been shown to improve glucose homeostasis by suppressing hepatic gluconeogenesis and promoting glycogen synthesis .
Biochemical Analysis
Biochemical Properties
Mebhydrolin plays a significant role in biochemical reactions as an H1 receptor antagonist. It interacts with histamine H1 receptors, thereby inhibiting the action of histamine, which is responsible for allergic symptoms . This compound’s interaction with histamine H1 receptors prevents the typical allergic response, providing relief from symptoms such as itching, swelling, and rashes .
Cellular Effects
This compound influences various cellular processes by blocking histamine receptors on the surface of cells. This action prevents histamine from binding to its receptors, thereby inhibiting the downstream signaling pathways that lead to allergic reactions . The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histamine receptors . Additionally, this compound has been reported to magnify the performance-deficit effects of alcohol, indicating its potential impact on the central nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine . This binding prevents the activation of the receptor and subsequent signaling pathways that lead to allergic symptoms. This compound’s structure, which includes an indole moiety and an alkyl chain, allows it to fit into the histamine receptor binding site, effectively inhibiting histamine’s action . This inhibition results in the suppression of allergic responses and provides symptomatic relief .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively alleviates allergic symptoms without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including dizziness, hypotension, and muscular weakness . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate glucose homeostasis. It functions as a selective farnesoid X receptor (FXR) antagonist, which has been shown to improve glucose metabolism in type 2 diabetic mice . This compound suppresses hepatic gluconeogenesis via the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway and promotes glycogen synthesis through the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway . These metabolic pathways highlight the compound’s potential therapeutic applications beyond its antihistamine properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its affinity for histamine receptors and its ability to bind to specific proteins . These interactions determine the localization and accumulation of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This compound’s localization within the cell influences its ability to interact with histamine receptors and other biomolecules, thereby modulating its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mebhydrolin napadisylate involves several steps. One method includes reacting methyl acrylate with methylamine, followed by the addition of toluene and sodium methoxide. The pH is then regulated, and the mixture is cooled to obtain the desired product . Another method involves the extraction of the analyte with a mixture of methanol and ammonium hydroxide, followed by spotting on precoated HPTLC silica gel plates and development with a mixture of methanol and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound napadisylate typically involve large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Mebhydrolin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, ammonium hydroxide, toluene, and sodium methoxide . The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions involving this compound include its napadisylate salt, which is the active pharmaceutical ingredient used in medications for treating allergies .
Scientific Research Applications
In medicine, it is primarily used as an antihistamine for treating allergic reactions . Recent research has also explored its role in ameliorating glucose homeostasis in type 2 diabetic mice by functioning as a selective farnesoid X receptor antagonist . This highlights its potential in the treatment of metabolic disorders such as type 2 diabetes mellitus .
Comparison with Similar Compounds
Mebhydrolin is similar to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and promethazine. it is unique in its ability to function as a selective farnesoid X receptor antagonist, which has been shown to improve glucose metabolism in type 2 diabetic mice . This sets it apart from other antihistamines that primarily target histamine receptors without affecting glucose homeostasis.
List of Similar Compounds:- Diphenhydramine
- Chlorpheniramine
- Promethazine
- Hydroxyzine
- Cyproheptadine
These compounds share similar antihistamine properties but differ in their specific pharmacological effects and applications.
Properties
CAS No. |
524-81-2 |
---|---|
Molecular Formula |
C29H28N2O6S2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
UBHSARJULCDNFC-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
melting_point |
95.0 °C |
524-81-2 | |
Synonyms |
5-benzyl-1,3,4,5-tetrahydro-2-methyl-2H-pyrido(4,3-b)indole mebhydrolin mebhydroline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Mebhydrolin and how does it work?
A1: this compound, also known as Diazoline, is a first-generation H1-receptor antagonist, meaning it blocks the action of histamine, a chemical mediator involved in allergic reactions. [, , , ]. By binding to H1 receptors, this compound prevents histamine from exerting its effects, such as itching, sneezing, and inflammation.
Q2: Does this compound impact psychomotor performance?
A2: Research suggests that while this compound may not significantly affect psychomotor performance when administered alone, it has the potential to enhance ethanol-induced performance deficits. [, , ]. This highlights the importance of studying drug interactions and their impact on cognitive and motor functions.
Q3: Are there any studies on this compound's impact on specific conditions?
A3: Yes, studies have explored this compound's efficacy in treating perennial allergic rhinitis. These studies indicate that this compound effectively controls symptoms like sneezing, nasal blockage, and rhinorrhea, although its efficacy may vary among individuals. [].
Q4: What analytical methods are used to determine the concentration of this compound?
A4: Several analytical methods have been developed for this compound quantification. These include:
- Ultraviolet (UV) Spectrophotometry: This method utilizes the absorbance of UV light by this compound at its maximum wavelength (λmax) of 287 nm. [, ]
- High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry: This method combines the separation capabilities of HPTLC with densitometric detection for quantifying this compound in pharmaceutical formulations like tablets. [, ].
Q5: Have these analytical methods been validated?
A5: Yes, both the UV spectrophotometric and HPTLC densitometric methods have undergone validation procedures to ensure their accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). [, , ].
Q6: What are the stability characteristics of this compound?
A6: this compound's stability has been evaluated under various conditions, including acidic and alkaline hydrolysis, oxidation, dry heat, and UV treatment. Results indicate that the compound remains relatively stable under these conditions, and its degradation products do not interfere with its analytical detection. [].
Q7: Are there any known adverse effects associated with this compound?
A7: While generally considered safe, this compound has been associated with rare but potentially serious adverse effects such as agranulocytosis (a significant decrease in white blood cells), neutropenia (low neutrophil count), and liver dysfunction. [, , , ]. These findings highlight the importance of monitoring patients for hematological and hepatic abnormalities during this compound therapy.
Q8: Does this compound interact with other drugs?
A8: Research has shown that this compound can interact with ethanol, potentially exacerbating ethanol's sedative effects. [, ]. This underscores the need for careful consideration of potential drug interactions and appropriate patient counseling.
Q9: Are there any ongoing research efforts focused on this compound?
A9: Current research is exploring new applications for this compound. For example, studies are investigating its potential as a treatment for Zika virus infection by targeting specific mechanisms involved in viral replication. []. This demonstrates the ongoing interest in exploring this compound's therapeutic potential beyond its traditional use as an antihistamine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.